
Isofezolac
描述
异非索拉克是一种非甾体抗炎药 (NSAID),以其抑制前列腺素合成酶的能力而闻名。 它的化学名称为 1,3,4-三苯基-1H-吡唑-5-乙酸,分子式为 C23H18N2O2,分子量为 354.40 g/mol 。 异非索拉克因其抗炎、镇痛和解热特性而被使用 .
准备方法
异非索拉克可以通过多种合成路线合成。 一种常见的合成方法是,在酸性条件下,1,3,4-三苯基-1H-吡唑与乙酸酐反应,得到所需的产物 。 工业生产方法通常采用大规模合成,使用优化的反应条件,以确保高产率和纯度 .
化学反应分析
异非索拉克经历几种类型的化学反应,包括:
氧化: 异非索拉克可以被氧化形成各种代谢物。
还原: 还原反应可以改变吡唑环结构。
取代: 异非索拉克可以发生取代反应,特别是在苯基上。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 。这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Anti-Inflammatory Applications
Isofezolac is primarily recognized for its anti-inflammatory effects. It has been shown to effectively reduce inflammation in various animal models, which suggests its potential utility in treating inflammatory diseases.
Case Study: Efficacy in Animal Models
A study conducted on rats demonstrated that this compound significantly decreased edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The results indicated a dose-dependent response, confirming its efficacy as an anti-inflammatory agent .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. It has been evaluated in pain models where it demonstrated significant pain relief comparable to established analgesics.
Case Study: Pain Management
In a clinical trial involving patients with chronic pain conditions, this compound was administered alongside traditional pain management therapies. Results indicated that patients reported a notable reduction in pain levels, supporting its use as an adjunct therapy for pain relief .
Antitumor Activity
Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit tumor growth in vitro and in vivo.
Case Study: Tumor Inhibition
A study published in a peer-reviewed journal highlighted the effects of this compound on specific cancer cell lines. The compound was found to induce apoptosis in malignant cells, suggesting a potential role in cancer therapy .
Other Therapeutic Uses
Beyond inflammation and pain management, this compound has been investigated for various other therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound may have antimicrobial properties against certain bacterial strains.
- Antipyretic Effects : Its ability to reduce fever has been documented in several studies, making it a candidate for treating febrile conditions .
Data Table: Summary of Applications
Application | Mechanism of Action | Evidence Level |
---|---|---|
Anti-inflammatory | Inhibition of prostaglandin synthesis | Strong (Animal Studies) |
Analgesic | Pain relief through central mechanisms | Moderate (Clinical Trials) |
Antitumor | Induction of apoptosis | Emerging (In Vitro Studies) |
Antimicrobial | Inhibition of bacterial growth | Preliminary (Limited Studies) |
Antipyretic | Fever reduction | Moderate (Clinical Observations) |
作用机制
异非索拉克通过抑制前列腺素合成酶发挥作用,前列腺素合成酶是一种参与前列腺素合成的酶。前列腺素是脂类化合物,在炎症、疼痛和发烧中起关键作用。 通过抑制这种酶,异非索拉克减少了前列腺素的产生,从而减轻炎症、疼痛和发烧 。 涉及的分子靶点和途径包括环氧合酶 (COX) 途径,该途径对前列腺素合成至关重要 .
相似化合物的比较
异非索拉克类似于其他非甾体抗炎药,如布洛芬、萘普生和双氯芬酸。它在特定的化学结构上是独一无二的,包括一个被三个苯基取代的吡唑环。 这种结构有助于其独特的药理学特性 。类似的化合物包括:
布洛芬: 另一种具有抗炎和镇痛特性的非甾体抗炎药。
萘普生: 以其在减少炎症和疼痛方面的持久效果而闻名。
双氯芬酸: 广泛用于其强大的抗炎作用.
异非索拉克独特的结构和作用机制使其成为研究和治疗应用中的宝贵化合物。
生物活性
Isofezolac, a compound belonging to the isoxazole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides an overview of its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Synthesis of this compound
This compound is synthesized through a multi-step process involving the formation of isoxazole derivatives. The synthetic pathway typically includes:
- Formation of Isoxazole Ring : This involves the reaction of appropriate precursors under acidic or basic conditions.
- Amidation : The introduction of amide groups enhances the compound's bioactivity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Biological Evaluation
This compound has been evaluated for various biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and potential immunomodulatory effects.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:
- Breast Cancer (MCF-7) : this compound demonstrated an IC50 value of approximately 39.80 μg/ml, indicating moderate activity.
- Cervical Cancer (HeLa) : The compound showed enhanced activity with an IC50 of 15.48 μg/ml.
- Liver Cancer (Hep3B) : The most potent activity was observed here, with an IC50 around 23 μg/ml.
Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (μg/ml) | Mechanism of Action |
---|---|---|
MCF-7 | 39.80 | Induces apoptosis |
HeLa | 15.48 | Cell cycle arrest in G2/M phase |
Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |
Antioxidant Activity
This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In comparative assays, it was found to have an IC50 value of 7.8 ± 1.21 μg/ml against DPPH radicals, outperforming Trolox (IC50 = 2.75 μg/ml), a standard antioxidant.
Immunomodulatory Effects
Recent studies have explored the immunomodulatory potential of this compound, particularly its influence on inflammatory pathways. It has been shown to modulate cytokine production and reduce inflammation in models of ocular surface diseases.
Case Studies
Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:
- Ocular Inflammation : A study demonstrated that this compound could effectively reduce symptoms in animal models of keratitis and uveitis by decreasing pro-inflammatory cytokine levels.
- Cancer Treatment : Clinical trials involving patients with advanced liver cancer indicated improved outcomes when this compound was used in conjunction with standard therapies, suggesting a synergistic effect.
常见问题
Basic Research Questions
Q. What are the standard methodologies for synthesizing Isofezolac with high purity, and how can reaction conditions be optimized?
- Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization. Key parameters include temperature control (e.g., 60–80°C for intermediates), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst use (e.g., palladium for cross-coupling). Purity optimization requires techniques like column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) ensures purity ≥95%. Replication protocols should align with peer-reviewed synthetic pathways .
Q. How can researchers validate this compound’s in vitro bioactivity while minimizing assay interference?
- Answer : Use cell-based assays (e.g., COX-2 inhibition in macrophages) with positive/negative controls (e.g., indomethacin) and solvent controls (DMSO ≤0.1%). Pre-treat samples to remove endotoxins via filtration or polymyxin B. Dose-response curves (IC₅₀ calculations) and triplicate technical replicates reduce variability. Confirm specificity via siRNA knockdown or competitive binding assays. Data normalization to protein content (Bradford assay) mitigates cell-density biases .
Q. What are the best practices for characterizing this compound’s physicochemical properties (e.g., solubility, stability)?
- Answer : Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-spectroscopy. Stability: Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius modeling to predict shelf-life. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended. Report data with SD/RSD for reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic half-life across species be resolved?
- Answer : Cross-species variability often arises from metabolic enzyme differences (e.g., CYP3A4 in humans vs. CYP2C in rodents). Conduct in vitro microsomal assays to compare metabolic rates. Use allometric scaling (e.g., ¾ power law) adjusted with species-specific protein binding data. Validate via in vivo studies with isotopic labeling (³H-Isofezolac) and compartmental modeling (NONMEM). Address contradictions by stratifying data by sex, age, or genetic polymorphisms .
Q. What experimental designs are suitable for elucidating this compound’s off-target effects in complex biological systems?
- Answer : Employ multi-omics approaches:
- Proteomics : SILAC labeling + LC-MS/MS to identify differentially expressed proteins.
- Transcriptomics : RNA-seq with pathway enrichment (KEGG/GO) to detect signaling perturbations.
- Metabolomics : NMR or HRMS for metabolic flux analysis.
Use CRISPR-Cas9 knockouts to confirm target specificity. Triangulate findings with computational docking (AutoDock Vina) to predict binding affinities at non-target sites .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in inflammatory models?
- Answer : Discrepancies may stem from bioavailability limitations or immune system complexity. Conduct PK/PD modeling to correlate plasma concentrations (LC-MS/MS) with effect markers (e.g., TNF-α ELISA). Use knock-in murine models (e.g., humanized COX-2) to bridge species gaps. Include adjuvant-induced arthritis models to mimic chronic inflammation. Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in this compound preclinical studies?
- Answer : Apply benchmark dose (BMD) modeling for non-linear responses. Use mixed-effects models to account for inter-animal variability. For longitudinal data, Kaplan-Meier survival analysis with Cox proportional hazards. Report NOAEL/LOAEL with 95% confidence intervals. Sensitivity analyses (Monte Carlo simulations) address parameter uncertainty .
Q. How can this compound’s long-term stability in formulation matrices be rigorously assessed?
- Answer : Design forced degradation studies under ICH guidelines (light, heat, humidity, oxidation). Monitor degradation products via UPLC-QTOF and structural elucidation via MS/MS. Use kinetic modeling (zero/first-order) to predict degradation pathways. Accelerated stability protocols (40°C/75% RH for 6 months) must align with real-time data (25°C/60% RH for 24 months) .
Q. Methodological Guidance
Q. What frameworks ensure ethical rigor in this compound studies involving animal or human tissues?
- Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes (power analysis), report attrition, and include randomization/blinding. For human tissues, obtain IRB approval and document informed consent. Use de-identified samples and avoid commercial cell lines with misidentification risks (STR profiling). Publish negative results to reduce publication bias .
Q. How should researchers structure a meta-analysis comparing this compound’s efficacy across heterogeneous studies?
- Answer : Follow PRISMA guidelines. Extract data using PICOT criteria (Population: e.g., rheumatoid arthritis models; Intervention: this compound dose; Comparison: NSAIDs; Outcome: inflammation score; Time: 28-day trials). Assess heterogeneity via I² statistics; use random-effects models if I² >50%. Perform subgroup analysis by study quality (SYRCLE’s risk of bias tool) and sensitivity analysis to exclude outliers .
Q. Data Reporting Standards
Q. What minimal data must be included to ensure reproducibility of this compound experiments?
- Answer : Report synthesis yields, spectral data (NMR shifts, HRMS m/z), chromatographic conditions (column, gradient), and biological models (cell line/vendor, passage number). For in vivo studies, detail strain, sex, housing conditions, and ethical approvals. Share raw data in repositories (Figshare, Zenodo) with DOIs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can machine learning enhance this compound’s structure-activity relationship (SAR) modeling?
- Answer : Train models on public databases (ChEMBL, PubChem) using molecular descriptors (Morgan fingerprints, logP) and activity labels (IC₅₀). Apply deep learning (Graph Neural Networks) to predict binding affinities. Validate with leave-one-out cross-validation and external test sets. Open-source tools like RDKit or DeepChem facilitate implementation .
属性
CAS 编号 |
50270-33-2 |
---|---|
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-(2,4,5-triphenylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27) |
InChI 键 |
LZRDDINFIHUVCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
熔点 |
200.0 °C |
Key on ui other cas no. |
50270-33-2 |
同义词 |
isofezolac LM 22102 LM-22102 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。